Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate typically involves multiple steps. One common method includes the radical bromination of the methyl group followed by a series of condensation reactions . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and sulfonyl group play crucial roles in its biological activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Another furan derivative with similar structural features.
5-Cyano-furan-2-carboxylic acid: Contains a furan ring substituted at the 2-position with a cyano group.
2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.
Uniqueness
Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate is unique due to its complex structure, which includes both a furan ring and a sulfonyl group. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, setting it apart from simpler furan derivatives .
Properties
Molecular Formula |
C22H22N2O7S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 5-[[furan-2-ylmethyl-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C22H22N2O7S/c1-29-22(26)20-11-8-18(31-20)15-23(14-17-4-3-13-30-17)32(27,28)19-9-6-16(7-10-19)24-12-2-5-21(24)25/h3-4,6-11,13H,2,5,12,14-15H2,1H3 |
InChI Key |
DTESUBBLBFYWBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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